An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Comprising a glycerol (B35011) backbone, two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group, DOPC is a primary constituent of biological membranes and is widely used in the formulation of model membranes such as liposomes and lipid nanoparticles (LNPs).[1][2] Its low phase transition temperature ensures that it remains in a fluid, liquid-crystalline state at physiological temperatures, making it an ideal component for mimicking the dynamic nature of cellular membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of DOPC.
Chemical Structure and Properties
DOPC is characterized by its phosphatidylcholine head group and the two cis-double bonds located at the ninth carbon of each 18-carbon oleoyl (B10858665) chain.[3] This unsaturation introduces a kink in the acyl chains, which is crucial for maintaining membrane fluidity.
IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[4]
Synonyms: DOPC, 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, PC(18:1/18:1)[4]
Physicochemical Data
A summary of the key quantitative properties of DOPC is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C44H84NO8P | [2][3][4][5] |
| Molecular Weight | 786.11 g/mol | [2][3][4] |
| Exact Mass | 785.593 Da | [4] |
| Melting Point | -21 °C | [6][7] |
| Phase Transition Temperature | ~ -17 °C | [3] |
| Solubility | Soluble in chloroform (B151607) and ethanol (B145695). Partly soluble in water. | [2][5][6] |
| Purity | >99% (commercially available) | [3] |
| Storage Temperature | -20°C | [3][5][7] |
Experimental Protocols
DOPC is a cornerstone lipid in the preparation of various model membrane systems. Below are detailed methodologies for key experiments involving DOPC.
Preparation of DOPC Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8]
Materials:
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Dissolution: Dissolve a known quantity of DOPC in chloroform or a suitable organic solvent mixture in a round-bottom flask to ensure a homogenous mixture.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual organic solvent.
-
Hydration: Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipid. Agitate the flask by vortexing or shaking to disperse the lipids, leading to the formation of multilamellar vesicles (MLVs).[9][10]
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated multiple times (e.g., 10-20 passes) to ensure a homogenous population of liposomes.[8][11]
Preparation of DOPC-Containing Lipid Nanoparticles (LNPs)
DOPC is often used as a "helper lipid" in the formulation of LNPs for nucleic acid delivery. The following is a general protocol for LNP preparation using microfluidic mixing.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DOPC (helper lipid)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Aqueous acidic buffer (e.g., sodium acetate (B1210297) or citrate, pH 4-5)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing device
-
Dialysis system
Protocol:
-
Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DOPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the acidic aqueous buffer. The acidic pH ensures the ionizable lipid becomes protonated and positively charged.
-
Microfluidic Mixing: Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes and connect them to a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids, and to neutralize the pH.
-
Sterilization: Filter-sterilize the final LNP formulation using a 0.22 µm filter.
Visualizations
Experimental Workflow for DOPC Liposome (B1194612) Preparation
The following diagram illustrates the key steps in the preparation of DOPC liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for DOPC Liposome Preparation.
Generalized Phosphatidylcholine Biosynthesis Pathway
While DOPC is primarily a structural component, it is synthesized within the cell through pathways that are fundamental to lipid metabolism. The diagram below shows a simplified overview of phosphatidylcholine biosynthesis.
Caption: Generalized Phosphatidylcholine Biosynthesis Pathway.
Conclusion
1,2-Dioleoyl-sn-glycero-3-phosphocholine is an indispensable tool in lipid research and pharmaceutical development. Its well-characterized chemical and physical properties, combined with its ability to form stable and fluid model membranes, make it a versatile component for a wide range of applications, from fundamental biophysical studies to the formulation of advanced drug delivery systems. The experimental protocols provided herein offer a practical guide for researchers to effectively utilize DOPC in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. biomol.com [biomol.com]
- 3. [PDF] Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
